(2-溴-6-甲基苯基)肼

描述

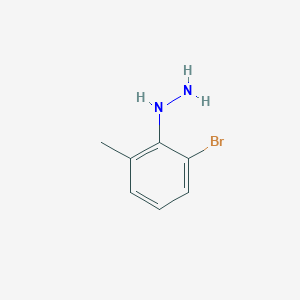

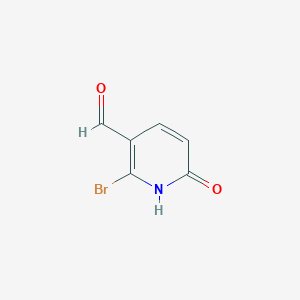

“(2-Bromo-6-methylphenyl)hydrazine” is a chemical compound with the molecular formula C7H9BrN2 and a molecular weight of 201.07 . It is a powder in physical form .

Synthesis Analysis

A novel bromo hydrazine derivative has been synthesized and characterized using various techniques . The optical bonding was confirmed using 1H NMR spectroscopic and UV-vis studies .Molecular Structure Analysis

The crystallographic data confirmed that the bromo hydrazine derivative crystalizes in the monoclinic space group P2 1 /n and consists of a bromo dimethoxy phenyl ring and a methyl dimethoxy phenyl ring interlinked to each other via a hydrazide moiety .Chemical Reactions Analysis

The reaction kinetics of hydrazine-based fuels have been extensively studied . In one mode, a single-component hydrazine propellant decomposes exothermically upon exposure to a catalyst or a hot surface, leading to spontaneous ignition, combustion, or explosion .科学研究应用

合成与表征

- Lalvani 等人 (2021) 的一项研究描述了新型溴代肼衍生物的合成,并使用核磁共振波谱和紫外-可见光研究等多种技术对其进行了详细表征。晶体学数据证实了溴代肼衍生物的结构,并使用密度泛函理论 (DFT) 计算和 Hirshfeld 表面分析探索了其分子几何、电子性质和分子间相互作用 (Lalvani 等人,2021)。

反应过程和衍生物形成

- Panova 等人 (2020) 研究了 2-溴-4-甲基苯胺的氧化脱氢反应,形成了各种衍生物,包括 (E)-1,2-双(2-溴-4-甲基苯基)重氮烯及其与肼合物的后续反应。这项研究突出了溴代肼衍生物在化学合成中的多功能性 (Panova 等人,2020)。

生物医学应用

- Abdel‐Aziz 等人 (2009) 探索了某些溴代肼衍生物的免疫调节和抗癌活性。他们的研究表明,这些化合物对各种癌细胞系具有显着的生物活性,揭示了溴代肼衍生物在药学中的潜力 (Abdel‐Aziz 等人,2009)。

环境和生物检测

- Zhu 等人 (2019) 开发了一种基于溴代肼衍生物的荧光探针,用于检测环境和生物样品中的肼。该探针显示出低细胞毒性、高选择性和灵敏度,使其适用于包括荧光成像在内的各种应用 (Zhu 等人,2019)。

作用机制

Target of Action

Hydrazine derivatives are known to react with aldehydes or ketones . This suggests that the compound might interact with biological molecules containing these functional groups.

Mode of Action

The mode of action of (2-Bromo-6-methylphenyl)hydrazine is likely related to its ability to form hydrazones. Hydrazones are formed when hydrazines react with carbonyl compounds, such as aldehydes and ketones . The nitrogen in the hydrazine acts as a nucleophile, attacking the electrophilic carbon in the carbonyl group. This reaction forms an oxime, which then dehydrates to form a hydrazone .

Pharmacokinetics

The compound’s molecular weight (20107 g/mol) suggests that it might be readily absorbed and distributed within the body. Its metabolism and excretion would depend on the specific biochemical pathways it affects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2-Bromo-6-methylphenyl)hydrazine. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and the rate at which it forms hydrazones. For instance, the compound is stored at 4°C to maintain its stability .

安全和危害

未来方向

The future directions for “(2-Bromo-6-methylphenyl)hydrazine” and similar compounds could involve further investigation into their reaction kinetics and mechanisms, particularly in the context of their use as rocket propulsion systems . Additionally, the development of safer and more efficient rocket propulsion systems could be an important area of future research .

属性

IUPAC Name |

(2-bromo-6-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5-3-2-4-6(8)7(5)10-9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPKCSVETTXFKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1381817.png)

![tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1381820.png)

![[[5-bromo-6-methoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid](/img/structure/B1381824.png)

![5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1381829.png)

![1'-(2-Bromoethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B1381834.png)

![4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride](/img/structure/B1381836.png)

![2-[4-(Propoxymethyl)cyclohexyl]acetic acid](/img/structure/B1381840.png)